Product packaging for Ethyl 2,3-dioxoindoline-7-carboxylate(Cat. No.:CAS No. 681464-74-4)

Ethyl 2,3-dioxoindoline-7-carboxylate

Cat. No.: B3055972
CAS No.: 681464-74-4
M. Wt: 219.19 g/mol
InChI Key: NURYXCQOCQXORC-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxoindoline-7-carboxylate (CAS 681464-74-4) is an ester derivative of isatin-7-carboxylic acid that serves as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis. This compound is of significant interest in pharmaceutical research for the development of protease inhibitors; derivatives of the core isatin structure have been identified as potent inhibitors of SARS-CoV-2 3C-like protease (3CLpro), with some analogs demonstrating inhibitory activity in the nanomolar range (IC50 of 45-53 nM) . The molecular framework of this compound also provides a versatile scaffold for constructing complex heterocyclic systems. It can be utilized in the synthesis of various pharmacologically active structures, including quinazoline and quinazolinedione derivatives, which are privileged scaffolds in drug discovery for their diverse biological activities . Researchers can leverage its reactive 2,3-diketone moiety and ester functionality for further chemical modifications, cyclization reactions, and the introduction of various substituents. The compound is characterized by the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . As a standard safety precaution, it is classified with the signal word "Warning" and hazard statements H302, H315, and H319, indicating that it is harmful if swallowed and causes skin and eye irritation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO4 B3055972 Ethyl 2,3-dioxoindoline-7-carboxylate CAS No. 681464-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dioxo-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)7-5-3-4-6-8(7)12-10(14)9(6)13/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURYXCQOCQXORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372790
Record name ethyl 2,3-dioxo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681464-74-4
Record name ethyl 2,3-dioxo-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Advancements in the Synthesis of Ethyl 2,3 Dioxoindoline 7 Carboxylate

Synthetic Approaches to 2,3-Dioxoindoline-7-carboxylic Acid Precursors

The construction of the 2,3-dioxoindoline (isatin) core is a critical step in the synthesis of the target molecule. Various strategies have been developed to achieve this, starting from different precursors and employing a range of reaction mechanisms.

Schmidt Reaction for Isatoic Anhydride-8-amide Formation from 2,3-Dioxoindoline-7-carboxylic Acid

The Schmidt reaction is a versatile organic reaction in which an azide (B81097) reacts with a carbonyl derivative under acidic conditions to yield an amine or amide, accompanied by the expulsion of nitrogen gas. rsc.org In the context of 2,3-dioxoindoline-7-carboxylic acid, this reaction provides a pathway to cleave the isatin (B1672199) ring.

One notable application involves the treatment of isatin-7-acid with sodium azide in a strong acidic medium. This process leads to the cleavage of the isatin ring and has been explored as a method to generate isatoic anhydride-8-secondary amides. guidechem.com The reaction proceeds through the nucleophilic attack of the azide on the protonated carbonyl group, leading to a rearrangement and subsequent ring opening. This approach is significant for its ability to transform the isatin scaffold into other valuable heterocyclic systems.

ReactantReagentConditionsProduct TypeReference
2,3-Dioxoindoline-7-carboxylic acidSodium azideAcidic mediumIsatoic anhydride-8-secondary amides guidechem.com

Derivations from Anthranilic Acid Analogues

A classical and widely used approach for the synthesis of isatin derivatives is the Sandmeyer isonitrosoacetanilide isatin synthesis. This method begins with an aromatic amine, such as an analogue of anthranilic acid. ijrrjournal.com

The process involves two main steps:

Formation of an Isonitrosoacetanilide : The aromatic amine is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. This sequence forms an isonitrosoacetanilide intermediate. ijrrjournal.com

Cyclization : The isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular cyclization to form the 2,3-dioxoindoline ring. ijrrjournal.com

This method is advantageous due to the ready availability of a wide range of substituted anilines, allowing for the synthesis of various substituted isatins.

Starting MaterialKey ReagentsIntermediateFinal Product
Aromatic Amine (Anthranilic Acid Analogue)1. Chloral hydrate, Hydroxylamine HCl2. Concentrated H₂SO₄Isonitrosoacetanilide2,3-Dioxoindoline (Isatin) derivative

Oxidative Methods for Indoline-2,3-dione Ring Formation

The direct oxidation of the indole (B1671886) ring is another important strategy for the formation of the indoline-2,3-dione (isatin) structure. These methods offer a more direct route to the desired core structure from readily available indole precursors.

A variety of oxidizing agents have been employed for this transformation. For instance, the oxidation of indoles can be achieved using reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). cerritos.edu More recent developments have introduced iodine/tert-butyl hydroperoxide (I₂/TBHP) as an effective system for the oxidation of commercially available indoles to isatins, often providing moderate to good yields. ijrrjournal.com These reactions typically proceed through the oxidation of the C2-C3 double bond of the indole ring.

Furthermore, oxidative coupling reactions have been developed to form 2,2-disubstituted indolin-3-ones, which are structurally related to the target molecule. nih.gov These methods often utilize metal catalysts and can employ molecular oxygen as the terminal oxidant, representing a more sustainable approach. nih.gov

Esterification Protocols for the C-7 Carboxylic Acid Moiety

Once the 2,3-dioxoindoline-7-carboxylic acid precursor has been synthesized, the next crucial step is the esterification of the carboxylic acid group at the C-7 position to yield ethyl 2,3-dioxoindoline-7-carboxylate.

Direct Esterification Strategies for this compound

The most common method for the direct conversion of a carboxylic acid to an ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgmasterorganicchemistry.com

In the synthesis of this compound, this would involve reacting 2,3-dioxoindoline-7-carboxylic acid with ethanol (B145695) in the presence of a catalyst such as sulfuric acid or hydrochloric acid. cerritos.edukhanacademy.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. libretexts.org

Mechanism of Fischer Esterification:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol on the activated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water as a leaving group.

Deprotonation to yield the final ester and regenerate the acid catalyst. libretexts.org

Reaction TypeReactantsCatalystKey Feature
Fischer Esterification2,3-Dioxoindoline-7-carboxylic acid, EthanolStrong Acid (e.g., H₂SO₄)Reversible, driven to completion by excess alcohol or water removal

Transesterification Applications for Dioxoindoline Carboxylates

Transesterification is a process where the ester group of a compound is exchanged with another alcohol. While direct esterification is more common for the initial synthesis, transesterification could be a viable method for modifying an existing ester of 2,3-dioxoindoline-7-carboxylic acid.

For example, if a methyl ester of 2,3-dioxoindoline-7-carboxylic acid were available, it could potentially be converted to the ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the elimination of the original alcohol.

Recent research has also explored the use of novel catalysts for transesterification reactions. For instance, nitrogen-doped carbon dots have been shown to be effective heterogeneous catalysts for transesterification, with both carboxylic acid and amine groups on the catalyst surface potentially acting as active sites. rsc.org This suggests the potential for developing more advanced and sustainable catalytic systems for the transesterification of complex molecules like dioxoindoline carboxylates.

Multi-Component Reactions for Substituted Dioxoindoline Carboxylates (General Indoline-2,3-dione Application)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, have emerged as a powerful tool for building molecular complexity with high efficiency and atom economy. uc.pt The indoline-2,3-dione (isatin) scaffold is an excellent substrate for MCRs, primarily due to the highly electrophilic C3-carbonyl group, which readily reacts with various nucleophiles. uc.pt This reactivity has been exploited to generate a diverse range of substituted oxindole (B195798) derivatives.

One prominent application of MCRs is the synthesis of spirooxindoles, which are compounds where a spirocyclic ring system is attached at the C3 position of the oxindole core. A Lewis acid-catalyzed, three-component reaction involving an isatin, a 1,3-dicarbonyl compound, and a second, different 1,3-dicarbonyl has been reported for the synthesis of spirooxindoles bearing a pyranochromenedione ring system. nih.gov Studies have shown that catalysts such as tin(IV) chloride (SnCl₄) are effective in promoting this transformation under mild conditions. nih.gov The reaction proceeds with good functional group tolerance, accommodating both electron-rich and electron-deficient isatins. nih.gov

The efficiency of these reactions can be significantly enhanced using microwave irradiation. For instance, the SnCl₄·5H₂O-catalyzed reaction of N-methylisatin, 1,3-cyclohexanedione (B196179), and 4-hydroxy-6-methyl-2-pyrone (B586867) in 1,2-dichloroethane (B1671644) at 80°C afforded an 80% yield in just 80 minutes. nih.gov Another example is the catalyst-free and base-free three-component reaction of isatin, an amino acid, and but-2-ynedioates in an aqueous medium under microwave irradiation to produce spirooxindoles. nih.gov This approach is noted for its simplicity, excellent yields, and short reaction times. nih.gov

Optimization of a Three-Component Reaction for Spirooxindole Synthesis nih.gov
EntryCatalyst (10 mol %)Time (h)Yield (%)
1Rh(cod)₂BF₄2432
2AgBF₄2462
3(CuOTf)₂·C₆H₆2438
4BF₃·OEt₂2465
5TiCl₄2461
6SnCl₄1276

Conditions: N-methylisatin (1.0 equiv), 1,3-cyclohexanedione (1.1 equiv), 4-hydroxy-6-methyl-2-pyrone (1.1 equiv) in Cl(CH₂)₂Cl at 60°C.

Green Chemistry Principles Applied to Dioxoindoline Carboxylate Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isatin derivatives. jddhs.commdpi.com These approaches focus on improving efficiency, minimizing waste, and utilizing environmentally benign materials and conditions. nih.gov

A key area of focus is the use of safer, eco-friendly solvents. jddhs.com Researchers have developed an efficient Knoevenagel condensation for isatins with malononitrile (B47326) using a binary solvent system of ethanol and water (3:7 v/v). researchgate.net This method avoids metal catalysts, proceeds rapidly (2-5 minutes), and provides high isolated yields (80-96%). researchgate.net The use of water as a reaction medium is a significant advancement, as seen in the microwave-assisted synthesis of spirooxindoles, which proceeds under catalyst-free and base-free conditions. nih.gov

Another green strategy involves replacing hazardous reagents with more environmentally benign alternatives. The oxidation of indoles is a modern method for synthesizing N-substituted isatins. An eco-friendly approach utilizes molecular oxygen (O₂) as the oxidant in the presence of a dicyanopyrazine derivative photosensitizer, offering a cleaner alternative to traditional heavy-metal oxidants. nih.govirapa.org Similarly, metal-free syntheses of N-substituted isatins have been developed using an iodine-DMSO catalyst system, proceeding through C-H bond activation and subsequent cyclization. irapa.org

Energy efficiency, another core principle of green chemistry, is often addressed through the use of microwave irradiation. jddhs.com As mentioned previously, microwave-assisted synthesis can dramatically reduce reaction times and potentially increase yields compared to conventional heating methods. nih.govnih.gov The development of solvent-free reaction conditions, sometimes facilitated by mechanochemical grinding, further minimizes environmental impact by eliminating solvent waste altogether. mdpi.com

Examples of Green Chemistry Approaches in Isatin Derivative Synthesis
Reaction TypeKey Green PrincipleConditionsAdvantagesReference
Knoevenagel CondensationEco-friendly SolventEthanol:Water (3:7 v/v), room temp., 2-5 minMetal-free, rapid reaction, high yields (80-96%) researchgate.net
Spirooxindole Synthesis (MCR)Aqueous Medium, Energy EfficiencyWater, microwave irradiation (150 W)Catalyst-free, base-free, short reaction time nih.gov
N-Substituted Isatin SynthesisBenign OxidantO₂ oxidant, photosensitizer (DPZ)Avoids hazardous heavy-metal oxidants nih.govirapa.org
Isatin-based Chalcone SynthesisGreen Catalyst SynthesisCu/NiO nanoparticle catalyst synthesized using plant extractEco-friendly catalyst preparation nih.gov

Chemical Reactivity and Mechanistic Aspects of Ethyl 2,3 Dioxoindoline 7 Carboxylate Transformations

Reactions Involving the Indoline-2,3-dione Core

The indoline-2,3-dione core is characterized by two adjacent carbonyl groups within a five-membered ring fused to a benzene (B151609) ring. This arrangement confers a unique reactivity profile, making it a valuable scaffold in the synthesis of a wide range of heterocyclic compounds. nih.gov

Nucleophilic Addition Reactions at C2 and C3 Carbonyl Centers

The isatin (B1672199) core possesses two electrophilic carbonyl carbons at the C2 (amide) and C3 (ketone) positions. Generally, the C3 keto-carbonyl group is more electrophilic and susceptible to nucleophilic attack than the C2 amide-carbonyl group, which is stabilized by resonance with the nitrogen lone pair. nih.gov This differential reactivity allows for selective transformations.

Nucleophilic additions to the C3 carbonyl are among the most common reactions for isatin derivatives. nih.gov A wide variety of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), enolates, and amines, can add to this position to form 3-substituted-3-hydroxyindolin-2-one derivatives. For Ethyl 2,3-dioxoindoline-7-carboxylate, the electron-withdrawing nature of the C7-ester group is expected to enhance the electrophilicity of both carbonyl carbons, particularly C3, making it even more susceptible to nucleophilic attack.

Table 1: Examples of Nucleophilic Addition Reactions on the Isatin Core

NucleophileProduct TypeReaction ConditionsReference
Grignard Reagents (RMgX)3-Alkyl/Aryl-3-hydroxyindolin-2-onesAnhydrous ether or THF nih.gov
Aldehydes/Ketones (Aldol Reaction)3-(Hydroxyalkyl)-3-hydroxyindolin-2-onesBase catalyst (e.g., piperidine (B6355638), NaOH) nih.gov
Active Methylene (B1212753) CompoundsProducts of Knoevenagel condensationBase catalyst wright.edu
Amines/HydrazinesImines (Schiff bases)/HydrazonesAcid catalyst (e.g., acetic acid) researchgate.net

Ring Expansion Rearrangements of Dioxoindoline Scaffolds

Ring expansion reactions of the isatin scaffold provide an elegant route to larger heterocyclic systems, most notably quinolines and benzodiazepines. These rearrangements often proceed through initial nucleophilic addition at the C3-carbonyl, followed by a molecular rearrangement that incorporates atoms from the nucleophile into a new, larger ring.

One common example is the reaction of isatins with diazomethane (B1218177) or other diazo compounds, which can lead to the formation of quinoline-3-carboxylic acid derivatives or 2,3-dihydroxyquinolines. Another important transformation is the Pfitzinger reaction, where isatin reacts with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids. While specific examples for this compound are not extensively documented, the general reactivity of the isatin core suggests its suitability as a substrate for such transformations. The Tiffeneau-Demjanov rearrangement is another relevant pathway for one-carbon ring expansions. vanderbilt.edu

Electrophilic Substitution Reactions on the Benzenoid Moiety

The benzene ring of the isatin core can undergo electrophilic aromatic substitution. In unsubstituted isatin, the substitution pattern is directed by the deactivating effect of the dicarbonyl system and the activating effect of the secondary amine. Electrophilic attack typically occurs at the C5 and C7 positions. mdpi.com

In the case of this compound, the C7 position is already occupied. The ethyl carboxylate group is an electron-withdrawing and meta-directing substituent. Concurrently, the acyl-amino group at position 1 is deactivating and ortho-, para-directing (to C5 and C7). The combined effect of these groups strongly deactivates the aromatic ring towards electrophilic substitution. The most likely position for any substitution, should it occur under forcing conditions, would be the C5 position, which is para to the NH group and meta to the C7-carboxylate. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.govresearchgate.net

Oxidative and Reductive Pathways of Indoline-2,3-dione Derivatives

The isatin scaffold can undergo both oxidation and reduction, leading to structurally distinct products.

Oxidation: Oxidation of isatin derivatives can lead to the formation of the corresponding isatoic anhydride (B1165640). nih.gov This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst or chromic acid. nih.gov The reaction involves the cleavage of the bond between C2 and C3. For this compound, this reaction would yield 6-carboxyisatoic anhydride ethyl ester. More recent, metal-free oxidation methods have also been developed. organic-chemistry.org

Reduction: The reduction of the isatin core can be selective, depending on the reducing agent and reaction conditions.

Selective reduction of the C3-keto group: Using mild reducing agents like sodium borohydride (B1222165) can selectively reduce the C3 carbonyl to a hydroxyl group, yielding 3-hydroxy-2-oxindoles. researchgate.net

Reduction to oxindoles: More vigorous reduction, for instance through Wolff-Kishner or Clemmensen reduction, can remove the C3 carbonyl entirely to form the corresponding oxindole (B195798) derivative (indolin-2-one). wright.edu

Reduction to indoles: Complete reduction of both carbonyl groups to yield the corresponding indole (B1671886) derivative is also possible under stronger reducing conditions, such as with lithium aluminum hydride (LiAlH₄).

Transformations at the Ethyl Carboxylate Functionality

The ethyl carboxylate group at the C7 position offers another site for chemical modification, independent of the dioxoindoline core.

Hydrolysis to the Corresponding Carboxylic Acid

The most common transformation of the ethyl carboxylate group is its hydrolysis to the corresponding carboxylic acid. This reaction can be carried out under either acidic or basic conditions.

Base-catalyzed hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, is a standard method for ester hydrolysis. orgsyn.orgacgpubs.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. youtube.comyoutube.com This process is typically irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.

Acid-catalyzed hydrolysis: Refluxing the ester in an aqueous acidic solution (e.g., with H₂SO₄ or HCl) can also effect hydrolysis. This reaction is reversible and typically requires a large excess of water to drive the equilibrium towards the carboxylic acid product.

This hydrolysis reaction converts this compound into 2,3-dioxoindoline-7-carboxylic acid.

Table 2: Summary of Hydrolysis Conditions for Ethyl Esters

ConditionReagentsMechanismProductReference
Basic (Saponification)NaOH(aq) or KOH(aq), then H₃O⁺Nucleophilic Acyl Substitution2,3-Dioxoindoline-7-carboxylic acid orgsyn.org
AcidicH₂O, H₂SO₄ (cat.), HeatNucleophilic Acyl Substitution (Reversible)2,3-Dioxoindoline-7-carboxylic acid orgsyn.org

Amidation Reactions from the Ester Group

The ester group at the C7 position of this compound is susceptible to nucleophilic attack by amines, leading to the formation of the corresponding amides. This transformation, known as aminolysis, is a fundamental reaction in organic chemistry for the synthesis of amides from esters. chemistrysteps.comyoutube.com The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The general mechanism for the aminolysis of an ester involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group to yield the amide and ethanol (B145695) as a byproduct. The reaction is often carried out by heating the ester with an excess of the amine or in the presence of a catalyst.

While specific studies on the amidation of this compound are not extensively documented in the provided literature, the aminolysis of related isatin derivatives has been investigated. For instance, the reaction of N-acetyl isatin with various amines in acetonitrile (B52724) has been shown to result in nucleophilic substitution at the amide linkage with a ring-opening process. asianpubs.orgresearchgate.net This study highlights the reactivity of the isatin core towards amines and suggests that the ester group at the C7 position would similarly be reactive. The rate of these reactions can be influenced by the nature of the amine and the solvent used. asianpubs.orgresearchgate.net Kinetic studies on such reactions have indicated a third-order process in pure acetonitrile, proceeding through parallel specific base and dimer mechanisms. asianpubs.orgresearchgate.net

The following table summarizes representative conditions for amidation reactions of esters:

ReactantsReagents/CatalystSolventProduct
Ester, AmineHeatNone or inert solventAmide
Ester, AmineB(OCH2CF3)3MeCNAmide
Ester, AmineBoronic AcidsVariousAmide

This table presents generalized conditions for the aminolysis of esters. Specific conditions for this compound may vary.

Cyclization Reactions Involving Carboxylate and Other Functionalities

The presence of both a carboxylate group and the reactive isatin scaffold in this compound provides opportunities for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. These reactions are crucial for the synthesis of complex polycyclic molecules with potential biological activities.

One notable example is the synthesis of pyrimido[4,5-b]quinoline derivatives. While not starting directly from the ethyl ester, the isatin core is a key precursor. These syntheses often involve the condensation of isatin derivatives with aminouracils, leading to the formation of the fused pyrimidine (B1678525) ring. nih.govresearchgate.netnih.govacs.orgcu.edu.eg The carboxylate group at the C7 position can be envisioned to participate in such cyclizations, potentially after hydrolysis to the corresponding carboxylic acid, to form further annulated systems.

Furthermore, radical cyclizations involving the C7 position of indole derivatives have been reported. For instance, aryl radicals generated at the C-7 position of ethyl indole-2-carboxylates can undergo intramolecular cyclization to furnish pyrrolo[3,2,1-ij]quinoline derivatives. nih.govnih.gov This demonstrates the feasibility of forming new rings involving the C7 position of the indole nucleus. Although this example is on an indole rather than an isatin, it provides a proof of concept for cyclization pathways originating from the C7 position.

The general strategy for these cyclizations involves the reaction of the isatin derivative with a dinucleophile, where one nucleophilic center reacts with one of the carbonyl groups of the isatin and the other reacts with the ester group (or its derivative) at the C7 position. This leads to the formation of a new heterocyclic ring fused to the isatin core.

The following table provides examples of cyclization reactions leading to fused heterocyclic systems from isatin or related indole precursors:

Starting MaterialReagentsProduct
Isatin derivatives, AminouracilsVariousPyrimido[4,5-b]quinolines
Ethyl 7-halo-indole-2-carboxylatesRadical initiatorPyrrolo[3,2,1-ij]quinolines

This table showcases cyclization strategies involving the isatin or indole core that could be adapted for this compound.

Cycloaddition Reactions and Dimerization Pathways Associated with the Isatin Scaffold

The isatin scaffold is a versatile platform for various cycloaddition reactions, which are powerful tools for the construction of complex, three-dimensional molecules, particularly spirooxindoles. nih.gov Additionally, dimerization of isatin derivatives leads to important classes of compounds.

[3+2] Cycloaddition of Azomethine Ylides Derived from Indoline-2,3-diones

The [3+2] cycloaddition reaction of azomethine ylides is a highly efficient method for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. uevora.pt When isatin derivatives are used as precursors for the azomethine ylide, this reaction provides a direct route to spiro-pyrrolidinyl-oxindoles, a scaffold found in many biologically active molecules.

The azomethine ylides are typically generated in situ from the condensation of an isatin derivative with an α-amino acid, such as proline or sarcosine, through a decarboxylative process. This highly reactive 1,3-dipole then readily reacts with a variety of dipolarophiles (e.g., alkenes, alkynes). The reaction often proceeds with high regio- and stereoselectivity. organic-chemistry.org

The general mechanism involves the initial formation of a Schiff base between the C3-carbonyl of the isatin and the amino acid. Subsequent decarboxylation generates the azomethine ylide, which then undergoes a concerted or stepwise [3+2] cycloaddition with the dipolarophile.

The following table illustrates the components of a typical [3+2] cycloaddition reaction involving isatin-derived azomethine ylides:

1,3-Dipole PrecursorAmino AcidDipolarophileProduct
Isatin derivativeProline, SarcosineElectron-deficient alkenes/alkynesSpiro-pyrrolidinyl-oxindole

This table outlines the key components for the synthesis of spiro-pyrrolidinyl-oxindoles via [3+2] cycloaddition.

[2+2] Cycloaddition Strategies with Dioxoindoline Derivatives

[2+2] cycloaddition reactions offer a direct route to four-membered rings and are valuable for the synthesis of cyclobutane-containing compounds. In the context of dioxoindoline derivatives, both photochemical and organocatalytic [2+2] cycloaddition strategies have been developed to construct spirocyclobutyl oxindoles.

Visible-light-promoted intramolecular [2+2] cycloaddition of indole derivatives has been achieved, leading to highly strained cyclobutane-fused angular tetracyclic spiroindolines. spectroscopyonline.com This reaction proceeds via an energy transfer mechanism and provides access to structures that are difficult to obtain under thermal conditions.

Organocatalytic asymmetric formal [2+2] cycloadditions have also been successfully employed for the synthesis of spirooxindoles fused with cyclobutanes. These reactions can exhibit excellent regioselectivity and stereocontrol, yielding structurally complex molecules with multiple contiguous stereocenters.

The following table provides examples of [2+2] cycloaddition strategies with isatin derivatives:

Reaction TypeReagents/ConditionsProduct
Photochemical [2+2] CycloadditionVisible light, PhotosensitizerCyclobutane-fused spiroindolines
Organocatalytic [2+2] CycloadditionOrganocatalyst (e.g., secondary amine)Spirocyclobutyl oxindoles

This table highlights different approaches for the synthesis of cyclobutane-containing spirooxindoles.

Mechanistic Elucidation of Dimerization Processes

Isatin and its derivatives can undergo dimerization reactions to form larger, often biologically active, molecules. A well-known example is the formation of indirubin (B1684374), a component of indigo (B80030) pigments, through the dimerization of isatin. This process can be achieved by the reaction of isatin with 3-acetoxyindole or by the reduction of isatin with reagents like potassium borohydride in an alcoholic solvent. nih.gov

The mechanism of such dimerizations can vary. In the case of indirubin formation from isatin, it is proposed to involve the condensation of isatin with an enolized form of isatin (isatin-3-enolate) or a related reduced species.

More recently, the synthesis and biological evaluation of bis-isatin derivatives have gained attention. These are molecules where two isatin units are connected by a linker. Such dimerization can be a strategy to enhance biological activity or to target dimeric proteins. For instance, bis-isatin derivatives have been designed as inhibitors of the homodimeric protein DJ-1. nih.gov The synthesis of these dimers typically involves the N-alkylation of two isatin molecules with a dihaloalkane linker. nih.gov

Investigating Reaction Mechanisms through Advanced Spectroscopic and Kinetic Studies

A deeper understanding of the reaction mechanisms of this compound and related isatin derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. Advanced spectroscopic and kinetic studies are invaluable tools for this purpose.

Kinetic studies can provide quantitative data on reaction rates, allowing for the determination of rate laws, activation parameters, and the influence of various factors such as reactant concentrations, temperature, and catalysts. For example, kinetic studies on the aminolysis of N-acetyl isatin have revealed the reaction order and proposed mechanisms involving specific base and dimer pathways. asianpubs.orgresearchgate.net In another instance, the reaction of isatin with β-phenylethylamines was shown to be under either kinetic or thermodynamic control depending on the reaction conditions, leading to different stereoisomeric products. researchgate.net

Spectroscopic techniques are essential for identifying reactants, products, and transient intermediates, as well as for monitoring the progress of a reaction in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is a powerful tool for the structural elucidation of starting materials, intermediates, and final products. nih.govresearchgate.net It provides detailed information about the connectivity of atoms and the stereochemistry of molecules.

Infrared (IR) spectroscopy is particularly useful for monitoring reactions involving changes in functional groups. For instance, the disappearance of the ester carbonyl stretch and the appearance of an amide carbonyl stretch can be used to follow the progress of an amidation reaction. In-situ IR spectroscopy, using techniques like Attenuated Total Reflectance (ATR), allows for the continuous monitoring of reactions in the reaction vessel, providing real-time kinetic data. researchgate.netmt.comjascoinc.com

Mass spectrometry (MS) is used to determine the molecular weight of compounds and can be used to identify products and intermediates.

Computational studies , such as Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental studies to model reaction pathways, calculate transition state energies, and predict the regio- and stereoselectivity of reactions. researchgate.net These computational models provide valuable insights into the electronic and steric factors that govern the reactivity of isatin derivatives.

The following table summarizes the application of these techniques in studying isatin derivative reactions:

TechniqueApplicationInformation Obtained
Kinetic StudiesReaction rate measurementsRate laws, activation parameters, mechanistic pathways
NMR SpectroscopyStructural analysisMolecular structure, stereochemistry
In-situ IR SpectroscopyReal-time reaction monitoringReaction progress, kinetics, intermediate detection
Mass SpectrometryMolecular weight determinationProduct and intermediate identification
Computational ChemistryTheoretical modelingReaction pathways, transition states, selectivity

This table illustrates how various advanced techniques contribute to the mechanistic understanding of reactions involving isatin derivatives.

Rational Design and Synthesis of Advanced Ethyl 2,3 Dioxoindoline 7 Carboxylate Derivatives

Strategic N-Alkylation and N-Acylation Approaches for Indoline-2,3-dione

Modification at the N-1 position of the indoline-2,3-dione core is a primary strategy to modulate the compound's electronic properties and steric profile. N-alkylation reduces the lability of the isatin (B1672199) nucleus to basic conditions while preserving its fundamental reactivity, making N-substituted isatins crucial intermediates in multi-step syntheses. nih.gov

N-Alkylation: The most common approach to N-alkylation involves the generation of the isatin anion with a suitable base, followed by reaction with an alkylating agent like an alkyl halide. nih.gov Various bases such as sodium hydroxide (B78521) (NaOH), sodium hydride (NaH), and potassium carbonate (K2CO3) have been employed in different solvents. nih.gov Microwave-assisted synthesis has emerged as an efficient method for N-alkylation, offering significant advantages over conventional heating. nih.govresearchgate.net Studies have shown that using K2CO3 or cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) provides excellent results for the N-alkylation of isatin with various alkyl halides. nih.gov For instance, enantioselective N-alkylation of isatins has been achieved using a prolinol-catalyzed iminium activation of enals, yielding chiral N-alkylated isatins with high enantioselectivity. rsc.org

N-Acylation: N-acylation introduces an acyl group to the indoline (B122111) nitrogen, further diversifying the molecular structure. A standard method involves reacting the isatin derivative with acetic anhydride (B1165640) under reflux to furnish the N-acetylated product. researchgate.net This modification is crucial for certain synthetic transformations, such as the Halberkann variant of the Pfitzinger reaction, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.

The choice of base and solvent system is critical for achieving high yields and selectivity in these reactions, as summarized in the table below.

Table 1: Conditions for N-Alkylation of Isatin

Alkylating Agent Base Solvent Method Yield Reference
Ethyl chloroacetate K2CO3 / Cs2CO3 DMF / NMP Microwave Good nih.gov
Alkyl Halides NaH Various Conventional Variable nih.gov
Phenacyl bromide K2CO3 DMF Microwave Good researchgate.net
Enals Prolinol catalyst - Asymmetric Good rsc.org

Regioselective Functionalization of the Benzenoid Moiety (e.g., Halogenation)

Introducing substituents onto the aromatic six-membered ring of the indoline-2,3-dione core allows for fine-tuning of the molecule's electronic and lipophilic character. Halogenation is a particularly important transformation, as halogen atoms can serve as handles for further cross-coupling reactions or can themselves impart desirable biological properties.

The electrochemical behavior of various mono- and di-halogenated isatin derivatives has been studied, revealing that the presence and position of halogen substituents significantly affect the redox processes. researchgate.net For example, the oxidation mechanism of isatin derivatives with a halogen at the C5 or C7 position is an irreversible, pH-dependent process. researchgate.net The synthesis of these halogenated precursors often relies on electrophilic aromatic substitution of an appropriately substituted aniline (B41778) prior to cyclization to form the isatin ring. However, direct and regioselective halogenation of the pre-formed isatin nucleus is a more convergent approach. Palladium-catalyzed methods have been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the oxidant, offering a pathway to products that may be complementary to those from traditional electrophilic substitution. acs.org Furthermore, environmentally benign protocols using oxone-halide systems have been developed for the regioselective halogenation of related 2-oxindoles. researchgate.net

Modification of C2 and C3 Carbonyl Reactivity to Access Diverse Heterocyclic Systems

The vicinal dicarbonyl moiety at the C2 and C3 positions is the most reactive site of the indoline-2,3-dione scaffold and provides a gateway to a vast array of complex heterocyclic systems. The C3-carbonyl group behaves as a typical ketone, while the C2-carbonyl is an amide carbonyl, leading to differential reactivity.

The C3-carbonyl readily undergoes condensation reactions with active methylene (B1212753) compounds and amines. A prominent example is the Pfitzinger reaction, where isatin or its derivatives react with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgscribd.comresearchgate.net This reaction proceeds via initial hydrolysis of the C2-amide bond, followed by condensation at C3 and subsequent cyclization to yield substituted quinoline-4-carboxylic acids. wikipedia.orgui.ac.id This reaction is a powerful tool for constructing fused aromatic systems. jocpr.com

Ring-expansion reactions offer another avenue for structural diversification. An efficient, metal-free, one-pot regioselective ring-expansion of isatins with in situ generated α-aryldiazomethanes provides direct access to viridicatin (B94306) alkaloids (3-hydroxy-4-arylquinolin-2(1H)-ones). organic-chemistry.org Additionally, photoinduced [2+2] cycloaddition reactions between 1-acetylisatin (B1195845) and various alkynes lead to the formation of spirooxetenes, which can then rearrange to form 3-alkylideneoxindoles or complex dispiro-furan derivatives. nih.gov

Construction of Fused and Spirocyclic Systems Based on the Indoline-2,3-dione Core

The isatin scaffold is an exceptional building block for the synthesis of spirocyclic and fused heterocyclic systems, which are prevalent in natural products and pharmaceutically active compounds. researchgate.netrsc.org

Fused Systems: The construction of fused ring systems often involves reactions that engage both the carbonyl group and the benzenoid ring or the N-H group. The Pfitzinger reaction, as discussed previously, is a classic method for fusing a quinoline (B57606) ring to the isatin core. researchgate.netui.ac.idjocpr.com This reaction has been widely applied to generate diverse quinoline-4-carboxylic acid derivatives from various isatins and enolizable ketones. jocpr.com

Spirocyclic Systems: Spirooxindoles are a major class of compounds synthesized from isatin. beilstein-journals.org Their synthesis often relies on multicomponent reactions (MCRs) where isatin acts as the electrophilic C3-carbonyl component. arkat-usa.org These reactions are highly efficient for building molecular complexity in a single step. beilstein-journals.org For example, three-component reactions of isatin, an arylamine, and cyclopentane-1,3-dione can produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another powerful strategy is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the decarboxylative condensation of isatin and an amino acid (like sarcosine), with various dipolarophiles to create spiro-pyrrolidine-oxindoles. researchgate.net The unique ability of isatin to act as a precursor for diverse reactive intermediates makes it a cornerstone in the synthesis of complex spiro-fused frameworks. researchgate.net

Applications of Ethyl 2,3 Dioxoindoline 7 Carboxylate in Complex Molecule Synthesis

Utility as a Versatile Synthetic Intermediate for Organic Transformations

The unique molecular structure of Ethyl 2,3-dioxoindoline-7-carboxylate, characterized by a fused benzene (B151609) and pyrrole (B145914) ring system with diketone functionality and a carboxylate group, underpins its role as a versatile synthetic intermediate. evitachem.com The electrophilic nature of the C3-carbonyl carbon makes it a prime target for nucleophilic attack, serving as the basis for numerous transformations. researchgate.net

Key organic transformations involving isatin (B1672199) derivatives like this compound include:

Aldol (B89426) Condensation: The C3-carbonyl group readily undergoes aldol reactions with ketones, catalyzed by secondary amines such as proline and its derivatives, to produce 3-substituted-3-hydroxy-2-oxindoles. nih.govnih.govijrrjournal.com The reaction conditions, including the choice of catalyst and solvent, can be tuned to influence yield and stereoselectivity. nih.gov

Knoevenagel Condensation: This reaction typically involves the condensation between the isatin core and compounds with active methylene (B1212753) groups, such as ethyl cyanoacetate, often catalyzed by a base like piperidine (B6355638) or sodium ethoxide. evitachem.com

Friedel-Crafts Reaction: Isatin derivatives can act as electrophiles in Friedel-Crafts reactions with electron-rich aromatic and heteroaromatic compounds, leading to the synthesis of 3-aryl-3-hydroxy-2-oxindoles. nih.govijrrjournal.com

Nucleophilic Addition: The C3-carbonyl is susceptible to addition from a wide range of nucleophiles, including organometallic reagents, enamines, and phosphonates, expanding the diversity of accessible structures. evitachem.comresearchgate.net

N-Functionalization: The nitrogen atom of the indoline (B122111) ring can be readily alkylated, acylated, or arylated, providing a further point for molecular diversification. ijrrjournal.combeilstein-journals.org

These reactions highlight the compound's capacity to serve as a foundational building block, enabling the introduction of various functional groups and the construction of more elaborate molecular frameworks. evitachem.com

Precursor for Structurally Diverse Heterocyclic Compounds

This compound is a key starting material for the synthesis of a vast array of heterocyclic compounds, particularly those containing the oxindole (B195798) motif. biomedres.usresearchgate.net Its ability to participate in multicomponent reactions and cycloadditions has made it a favored precursor for generating molecular diversity. nih.gov

One of the most significant applications is in the synthesis of spirooxindoles, a class of compounds where a second ring system is attached to the C3 position of the oxindole core through a common spiro-carbon atom. rsc.org These structures are prevalent in natural alkaloids and exhibit a wide range of biological activities. researchgate.netrsc.org The synthesis of these complex molecules often proceeds via cycloaddition reactions where the isatin derivative acts as a key component. For instance, [3+2] cycloadditions involving azomethine ylides, generated in situ from isatin and an amino acid, with various dipolarophiles are a common and effective strategy for creating spiropyrrolidine-oxindoles. nih.govnih.gov

Below is a table summarizing some of the diverse heterocyclic systems synthesized from isatin derivatives.

Heterocyclic SystemSynthetic MethodReactants with Isatin DerivativeReference
Spiropyrrolidine-oxindoles[3+2] CycloadditionAzomethine ylides (from amino acids) and dipolarophiles nih.gov
Spiroisoxazolidines[3+2] CycloadditionNitrones nih.gov
3,4′-Piperidinoyl Spirooxindoles[3+3] Annulation3-Aminobenzofurans and Isatin-derived enals acs.org
Quinoline-3-carboxylatesRing ExpansionHalodiazoacetates (Rh(II)-catalyzed) beilstein-journals.org
Spiro-epoxyoxindolesDarzens ReactionPhenacyl bromides nih.gov

Building Block for Bridged and Polycyclic Architectures

Beyond simple spirocycles, isatin derivatives like this compound are instrumental in constructing more complex polycyclic and fused-ring systems. These intricate structures are of great interest in medicinal chemistry and materials science. The reactivity of the isatin core allows for its incorporation into larger, rigid frameworks through various annulation and cycloaddition strategies.

An example of this is the formation of benzofuro[3,2-b]pyridinone structures fused with a spirooxindole core. acs.org This is achieved through an N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation reaction between 3-aminobenzofurans and isatin-derived enals. acs.org This process efficiently assembles a complex polycyclic system containing a spiro quaternary stereocenter in good yields. acs.org

Furthermore, the synthesis of bispirooxindoles represents another avenue for creating complex polycyclic architectures. rsc.org These molecules feature two spiro-centers, connecting the central oxindole core to two other ring systems, leading to highly complex three-dimensional structures. The development of catalytic asymmetric methods has been crucial for controlling the stereochemistry of these multi-stereocenter molecules. researchgate.netrsc.org While classic bridged bicyclic systems are less commonly reported, the construction of these elaborate fused and multi-spirocyclic frameworks demonstrates the utility of isatin derivatives in accessing sophisticated polycyclic architectures.

Exploration in Chiral Synthesis and Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. This compound and related isatin derivatives have been extensively explored as substrates in asymmetric transformations to generate chiral molecules, particularly 3-substituted oxindoles and spirooxindoles with high stereocontrol. researchgate.netrsc.org

Organocatalysis and transition-metal catalysis are the two primary strategies employed for these asymmetric syntheses.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, Cinchona alkaloids, and squaramides, have been used to catalyze reactions like the aldol, Friedel-Crafts, and Michael additions to isatins. nih.govacs.orgresearchgate.net For example, BINAM-prolinamides have been shown to be highly efficient catalysts for the asymmetric aldol reaction between ketones and isatins, achieving high diastereoselectivities (up to 99% de) and enantioselectivities (up to 97% ee). researchgate.net

Transition-Metal Catalysis: Chiral metal complexes are also widely used. Palladium-catalyzed asymmetric allylic amination of allylic esters with isatin derivatives as nucleophiles has been achieved using chiral P,olefin-type ligands, yielding N-allylated products with high enantioselectivity. beilstein-journals.org Similarly, chiral N,N'-dioxide-Co(II) complexes have been successfully used to catalyze the asymmetric Darzens reaction between isatins and phenacyl bromides to produce chiral spiro-epoxyoxindoles. nih.gov

The table below presents selected research findings on the asymmetric synthesis involving isatin derivatives.

Reaction TypeCatalyst/Chiral SourceProduct TypeAchieved SelectivityReference
Aza-Michael ReactionChiral Primary AmineN-substituted isatinsup to 95% ee aalto.fi
Darzens ReactionChiral N,N'-dioxide-Co(acac)₂ complexSpiro-epoxyoxindolesGood yields and enantioselectivities nih.gov
[3+3] AnnulationChiral N-Heterocyclic Carbene (NHC)3,4′-Piperidinoyl SpirooxindolesExcellent enantioselectivities acs.org
Allylic AminationPalladium with P,olefin-type chiral ligandN-Allyl IsatinsGood-to-high enantioselectivity beilstein-journals.org
Aldol ReactionBINAM-prolinamides3-substituted-3-hydroxy-2-oxindolesup to 97% ee, 99% de researchgate.net
CyanationOrganocatalystOxindole based α-amino nitrilesHighly enantioselective rsc.org

These explorations underscore the importance of the isatin scaffold in asymmetric synthesis, providing pathways to chiral molecules that are valuable for drug discovery and development. rsc.org

Theoretical and Computational Chemistry Investigations of Ethyl 2,3 Dioxoindoline 7 Carboxylate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. For Ethyl 2,3-dioxoindoline-7-carboxylate, DFT calculations would typically be employed to determine the distribution of electron density and to identify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are crucial in understanding the molecule's reactivity. The HOMO energy is related to the ability of the molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

The unique structure of this compound, featuring an indole (B1671886) core with two carbonyl groups and an ethyl ester, results in a polarized electronic structure. evitachem.com The electron-withdrawing nature of the carbonyl groups significantly influences the electron distribution across the molecule, making the carbonyl carbons electrophilic and susceptible to nucleophilic attack. evitachem.com DFT studies on related quinolone structures have utilized Natural Bond Orbital (NBO) analysis to describe the redistribution of electron density through resonance. researchgate.net For this compound, similar analyses would likely show significant delocalization of electrons across the fused ring system.

Reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of the reactivity of different sites within the molecule. These descriptors include Fukui functions, which indicate the propensity of a particular site to an electrophilic, nucleophilic, or radical attack. For this compound, it is expected that the carbonyl carbons would be identified as primary sites for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO EnergyModerate to LowIndicates electron-donating capability, likely centered on the aromatic ring.
LUMO EnergyLowIndicates electron-accepting capability, likely centered on the diketone moiety.
HOMO-LUMO GapModerateSuggests a balance of stability and reactivity.
Molecular Dipole MomentSignificantArises from the polar carbonyl and ester groups, influencing solubility and intermolecular interactions.
Electrostatic PotentialNegative potential around oxygen atoms, positive potential around carbonyl carbons and N-H proton.Guides interactions with other polar molecules and ions.

Conformational Analysis and Tautomerism in Dioxoindoline Systems

The 2,3-dioxoindoline core, also known as isatin (B1672199), can exist in different tautomeric forms. ijrrjournal.com The primary form is the lactam, but a lactim tautomer can also exist, where a proton is transferred from the nitrogen atom to the oxygen atom of the C2-carbonyl group. ijrrjournal.com While the lactam form is predominant in the solid state for isatin, the existence of the lactim form is evidenced by the formation of O-alkyl ethers. ijrrjournal.com

Computational studies on isatin derivatives have shown that the relative stability of these tautomers can be influenced by the solvent and the nature of substituents. ijrrjournal.com For this compound, quantum chemical calculations could be used to determine the relative energies of the lactam and lactim tautomers in both the gas phase and in different solvents. Such studies would likely confirm the greater stability of the lactam form, but would also provide the energy barrier for the tautomerization process.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the behavior of this compound in solution. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol (B145695), or dichloromethane), one can observe how the solute and solvent molecules interact. evitachem.com

MD simulations can be used to study the solvation of this compound, revealing the structure of the solvent shell around the molecule. These simulations can also provide insights into the dynamics of the molecule, such as the flexibility of the ethyl ester group and the vibrational motions of the ring system. Furthermore, MD can be used to calculate various thermodynamic properties, such as the free energy of solvation, which is important for understanding the molecule's solubility.

Quantum Chemical Calculations of Intermolecular Interactions and Polymorphic Forms

The way molecules of this compound interact with each other in the solid state determines its crystal structure and physical properties. Quantum chemical calculations can be used to study these intermolecular interactions in detail. For instance, the analysis of the Hirshfeld surface can help in visualizing and quantifying different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported in the provided search results, computational methods can be used to predict the relative stabilities of different hypothetical crystal structures.

Computational Studies on Reaction Mechanisms and Transition States

This compound can participate in various chemical reactions due to its electrophilic diketone nature. evitachem.com Computational chemistry is an invaluable tool for elucidating the mechanisms of these reactions. By calculating the potential energy surface for a reaction, chemists can identify the transition states and intermediates, and determine the activation energies.

For example, in a nucleophilic addition reaction to one of the carbonyl groups, computational methods can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. evitachem.com These calculations can help in understanding the regioselectivity of such reactions (i.e., whether the reaction occurs preferentially at the C2 or C3 carbonyl group).

Similarly, for condensation reactions with active methylene (B1212753) compounds, computational studies can map out the reaction pathway, including the initial deprotonation of the methylene compound, the nucleophilic attack on the carbonyl group, and the final dehydration step. evitachem.com Such studies can provide insights that are difficult to obtain through experimental means alone.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2,3 Dioxoindoline 7 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. While specific experimental data for Ethyl 2,3-dioxoindoline-7-carboxylate is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indoline (B122111) ring, and the protons of the ethyl ester group. The three protons on the benzene (B151609) ring portion would likely appear as a complex multiplet system in the aromatic region (approx. δ 7.0-8.0 ppm). The N-H proton is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically appearing downfield (approx. δ 10.0-11.0 ppm) due to hydrogen bonding and the electron-withdrawing effect of the adjacent carbonyl groups. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons (approx. δ 4.3-4.5 ppm) and a triplet for the methyl (-CH₃) protons (approx. δ 1.3-1.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide confirmation of the carbon skeleton. It is expected to show eleven distinct signals. The two carbonyl carbons (C2 and C3) would be the most downfield signals (approx. δ 160-185 ppm), followed by the ester carbonyl carbon (approx. δ 165 ppm). The six aromatic carbons would resonate in the typical aromatic region (approx. δ 110-150 ppm). The methylene and methyl carbons of the ethyl group would appear upfield at approximately δ 62 ppm and δ 14 ppm, respectively.

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂CH₃~4.4 (quartet)~62
-CH₂CH₃~1.4 (triplet)~14
Aromatic C-H~7.0 - 8.0 (multiplets)~110 - 140
Aromatic Quaternary C-~115 - 150
N-H~11.0 (broad singlet)-
Ester C=O-~165
Amide C=O (C2)-~160 - 185
Ketone C=O (C3)-~160 - 185

Single Crystal X-ray Diffraction Analysis for Solid-State Conformation and Polymorphism

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For this compound, analysis would confirm the planarity of the core isatin (B1672199) ring system. evitachem.com

In the solid state, intermolecular interactions such as hydrogen bonds and π-π stacking play a critical role in defining the crystal packing. The N-H group and the three carbonyl oxygen atoms of this compound are capable of acting as hydrogen bond donors and acceptors, respectively. It is highly probable that the crystal structure would feature inversion dimers or chains formed through N-H···O=C hydrogen bonds between adjacent molecules. nih.gov Such interactions are common in related indoline structures. nih.gov

Furthermore, X-ray diffraction is the primary tool for studying polymorphism—the ability of a compound to crystallize in multiple different crystal structures. Different polymorphs can exhibit distinct physical properties, and their identification is crucial in materials science and pharmaceutical development.

While a specific crystal structure for this compound is not publicly available, data from closely related compounds show that the indoline ring system is nearly planar, and the packing is dominated by hydrogen bonding. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds, and the frequency of these vibrations is characteristic of the bond type and its environment.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. ijrrjournal.com Three distinct C=O stretching bands are expected:

Amide C=O (C2): Typically observed around 1730-1750 cm⁻¹.

Ketone C=O (C3): Usually found at a slightly lower frequency, around 1710-1730 cm⁻¹.

Ester C=O: Expected in the range of 1700-1725 cm⁻¹.

The N-H stretching vibration of the indole (B1671886) nitrogen would appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. nih.gov The position and shape of this band can provide insights into the extent of hydrogen bonding in the sample. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester group would also be prominent, typically showing strong bands in the 1100-1300 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Amide C=OStretching1730 - 1750
Ketone C=OStretching1710 - 1730
Ester C=OStretching1700 - 1725
Aromatic C=CStretching1450 - 1600
Ester C-OStretching1100 - 1300

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₉NO₄), the expected exact mass is 219.0532 g/mol . bldpharm.com

Electron Ionization (EI) mass spectrometry would provide insight into the molecule's fragmentation pathways, which can be used for structural confirmation. A plausible fragmentation pattern would involve:

Molecular Ion (M⁺): The parent ion peak at m/z = 219.

Loss of Ethoxy Radical: Fragmentation of the ester group could lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at m/z = 174.

Loss of Ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of ethylene (C₂H₄) from the ester, yielding an ion at m/z = 191, corresponding to the isatin-7-carboxylic acid radical cation.

Decarbonylation: Isatin derivatives are known to lose successive molecules of carbon monoxide (CO). Fragments corresponding to [M-CO]⁺ and [M-2CO]⁺ might also be observed.

Electrospray Ionization (ESI), a soft ionization technique, would be used to confirm the molecular weight by observing the protonated molecule [M+H]⁺ at m/z = 220 or the sodiated adduct [M+Na]⁺ at m/z = 242.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds like this compound. bldpharm.com

A typical purity assessment would be performed using a reversed-phase HPLC method, likely employing a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run under isocratic or gradient elution. Purity is determined by integrating the peak area of the main component and comparing it to the total area of all observed peaks detected by a UV detector, typically set at a wavelength where the chromophore absorbs strongly (e.g., ~254 nm or 300 nm).

While this compound itself is not chiral, derivatives of this scaffold can be. If a chiral center were introduced, chiral HPLC would be the method of choice for separating the resulting enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,3-dioxoindoline-7-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via cyclization of substituted indole precursors. For example, analogous indole carboxylates (e.g., ethyl indole-2-carboxylate) are synthesized using esterification of indole carboxylic acids with ethanol under acidic catalysis . Optimization of temperature (70–100°C), solvent (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for acid:ethanol) can improve yields. Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity .
Synthetic Route Conditions Yield (%) Reference
Cyclization of indole acidH2_2SO4_4, ethanol, reflux65–75
Friedel-Crafts acylationAlCl3_3, ethyl chloroacetate50–60

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For indole derivatives, a triclinic crystal system is common, with C=O bond lengths averaging 1.21 Å and dihedral angles <5° for planar indole cores. Data from the Cambridge Structural Database (CSD) can validate results .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.1 ppm) and ester groups (δ 4.3–4.5 ppm for CH2_2; δ 1.3–1.4 ppm for CH3_3). 13C^{13}C-NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • IR : Stretching frequencies for C=O (1680–1720 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) .
  • MS : ESI-MS typically shows [M+H]+^+ peaks at m/z 245–250 .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals predict supramolecular assembly?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R22(8)R_2^2(8) dimeric rings via N-H···O interactions. For indole derivatives, intermolecular H-bonds between the dioxo group and ester oxygen stabilize layered structures. Computational tools (e.g., Mercury CSD) map these interactions using crystallographic data .

Q. What computational methods resolve discrepancies in experimental vs. theoretical spectroscopic data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level calculates optimized geometries and vibrational frequencies. Discrepancies >5% in C=O stretching frequencies may arise from solvent effects (PCM model) or crystal packing forces. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate tautomeric forms .

Q. How do ring puckering coordinates influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Cremer-Pople puckering parameters (e.g., amplitude qq) quantify non-planarity in the indoline ring. For puckered conformations (q>0.2q > 0.2 Å), steric hindrance reduces Diels-Alder reactivity. Molecular dynamics simulations (AMBER force field) predict transition states for regioselective additions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Contradictions may arise from polymorphic forms (e.g., amorphous vs. crystalline). Perform Hansen solubility parameter analysis:

  • δd_d (dispersion): 17–18 MPa1/2^{1/2}
  • δp_p (polar): 9–10 MPa1/2^{1/2}
  • δh_h (H-bonding): 6–7 MPa1/2^{1/2}
    • Solubility in ethyl acetate (δ ~18.2) aligns with experimental data, while discrepancies in DMSO solubility suggest impurities in prior studies .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use nitrile gloves, fume hoods, and explosion-proof equipment due to potential irritancy (H315, H319).
  • Quench reactions with aqueous NaHCO3_3 to neutralize acidic byproducts.
  • Waste must be stored in labeled containers for incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dioxoindoline-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-dioxoindoline-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.